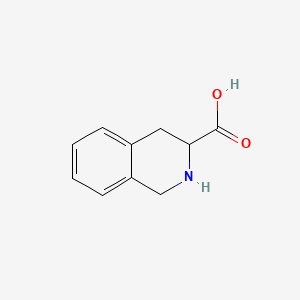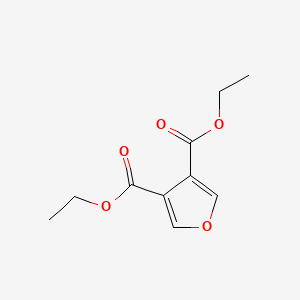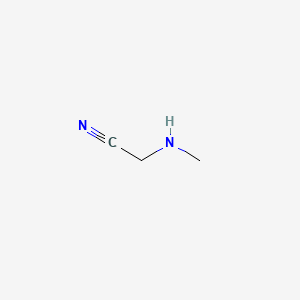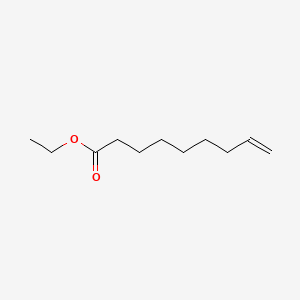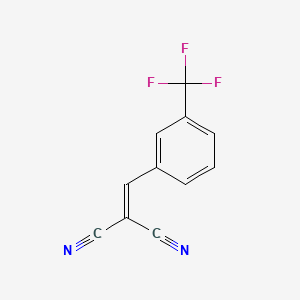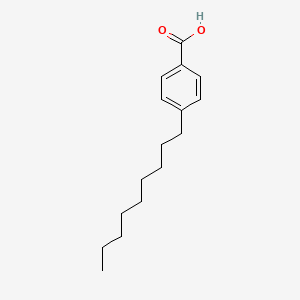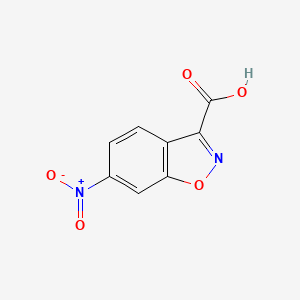
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid
描述
1H,1H,2H,2H-全氟辛烷磺酸是一种多氟烷基物质,由于其独特的化学性质,常用于各种工业应用。 它以其高热稳定性、抗降解性和拒水拒油性而闻名 。 该化合物已被发现是海水和河水中的污染物,引起了环境方面的担忧 .
作用机制
1H,1H,2H,2H-全氟辛烷磺酸的作用机制涉及其与各种分子靶标和途径的相互作用。 已知它会与蛋白质结合并破坏细胞过程,从而导致潜在的毒性作用 。 该化合物对血清白蛋白和其他蛋白质的高亲和力是其生物活性的关键因素 .
类似化合物:
- 全氟辛酸
- 全氟辛烷磺酰胺
- 全氟丁烷磺酸
比较: 1H,1H,2H,2H-全氟辛烷磺酸因其特定的结构而独一无二,赋予其高热稳定性和抗降解性 。 与全氟辛酸相比,它具有更高的分子量和不同的官能团,导致不同的化学和物理性质 。 全氟辛烷磺酰胺和全氟丁烷磺酸虽然相似,但其链长和官能团不同,导致应用和环境影响各不相同 .
生化分析
Biochemical Properties
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and ionic bonds. For example, it can bind to proteins and peptides, altering their solubility and stability . This compound is also used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of complex mixtures .
Cellular Effects
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt membrane integrity and affect the activity of membrane-bound enzymes . Additionally, it can modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- involves its interaction with biomolecules through hydrophobic and ionic interactions. It can bind to enzymes, inhibiting or activating their activity depending on the context . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it can alter the structure and function of cellular membranes, leading to changes in cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity .
Dosage Effects in Animal Models
The effects of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including disruptions in membrane integrity and alterations in metabolic pathways . Threshold effects have also been noted, where specific dosages are required to elicit particular biological responses .
Metabolic Pathways
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers .
Subcellular Localization
The subcellular localization of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . The compound’s interactions with cellular membranes and proteins play a crucial role in determining its subcellular distribution and activity .
准备方法
合成路线和反应条件: 1H,1H,2H,2H-全氟辛烷磺酸可以通过氟端基化工艺合成。 这包括全氟辛基碘与三氧化硫反应,然后水解生成磺酸 .
工业生产方法: 工业生产通常涉及辛烷磺酸的电化学氟化,这会导致生成 1H,1H,2H,2H-全氟辛烷磺酸。 该方法以其效率和可扩展性而受到青睐 .
化学反应分析
反应类型: 1H,1H,2H,2H-全氟辛烷磺酸会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
取代: 氢氧化钠和碳酸钾等试剂经常用于取代反应.
主要生成产物:
氧化: 全氟辛酸.
取代: 各种取代的全氟辛烷磺酸衍生物.
科学研究应用
1H,1H,2H,2H-全氟辛烷磺酸在科学研究中有着广泛的应用:
化学: 用作各种化学反应和过程中的表面活性剂.
生物学: 用于与环境毒理学和异生物代谢相关的研究.
工业: 用于生产拒水拒油涂料、灭火泡沫和防污织物.
相似化合物的比较
- Perfluorooctanoic Acid
- Perfluorooctanesulfonamide
- Perfluorobutanesulfonic Acid
Comparison: 1H,1H,2H,2H-Perfluorooctanesulfonic Acid is unique due to its specific structure, which imparts high thermal stability and resistance to degradation . Compared to Perfluorooctanoic Acid, it has a higher molecular weight and different functional groups, leading to distinct chemical and physical properties . Perfluorooctanesulfonamide and Perfluorobutanesulfonic Acid, while similar, differ in their chain lengths and functional groups, resulting in varied applications and environmental impacts .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O3S/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONGDJUYAYOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SO3H, C8H5F13O3S | |
| Record name | 6:2 FTSA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067331 | |
| Record name | 6:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27619-97-2 | |
| Record name | 1H,1H,2H,2H-Perfluorooctanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27619-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THPFOS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027619972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THPFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JL7S7WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6:2 FTSA?
A1: The molecular formula of 6:2 FTSA is C8H5F13O3S, and its molecular weight is 428.2 g/mol.
Q2: Is 6:2 FTSA easily degradable in the environment?
A2: No, 6:2 FTSA is known for its persistence in the environment. Studies show its half-life in aerobic soil can be more than 56 days. [] This persistence, combined with its bioaccumulative potential, raises concerns about its long-term environmental impact. [, ]
Q3: What methods are used to remove 6:2 FTSA from contaminated water?
A3: Several methods have been explored for 6:2 FTSA removal from water, including:
Q4: What are the main environmental concerns associated with 6:2 FTSA?
A4: The main concerns are its persistence, bioaccumulation potential, and toxicity to humans and wildlife. [, , ] Studies have detected 6:2 FTSA in various environmental matrices, including soil, groundwater, surface water, and even biota like fish. [, , ]
Q5: What are the known biotransformation products of 6:2 FTSA in the environment?
A5: Biotransformation of 6:2 FTSA can lead to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs), including PFBA, PFPeA, and PFHxA. [] These compounds are also persistent and raise concerns about their potential toxicity and bioaccumulation.
Q6: Does the presence of plants influence 6:2 FTSA behavior in soil?
A6: Yes, research suggests that plants can take up 6:2 FTSA from contaminated soil. Studies using Arabidopsis thaliana show that the biotransformation of 6:2 FTSA in soil can be influenced by the presence of plants, nutrient availability (particularly sulfur), and the introduction of specific bacteria like Rhodococcus jostii RHA1. [] This points to the potential of phytoremediation strategies for 6:2 FTSA removal. [, ]
Q7: What are the known toxicological effects of 6:2 FTSA?
A7: Research suggests that 6:2 FTSA can induce oxidative stress and inflammatory responses in zebrafish embryos, indicating potential immunotoxicity. [] Transcriptomic analyses of zebrafish embryos exposed to 6:2 FTSA revealed significant upregulation of genes involved in the MAPK, TLR, and NOD-like receptor signaling pathways, suggesting these pathways as potential targets for 6:2 FTSA-induced toxicity. [] Furthermore, studies on mice have shown that 6:2 FTSA, along with other legacy and alternative PFAS, can cause changes in gene expression in the liver, potentially contributing to hepatotoxicity. []
Q8: What is known about the placental transfer of 6:2 FTSA?
A8: A study conducted in an e-waste dismantling site in Southern China found that 6:2 FTSA can cross the placenta, potentially exposing developing fetuses. [] This raises concerns about potential developmental effects of this compound.
Q9: What analytical techniques are used to measure 6:2 FTSA in environmental samples?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of 6:2 FTSA and other PFASs in various environmental matrices, including water and biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


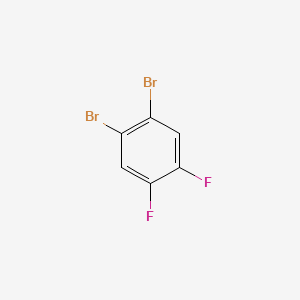
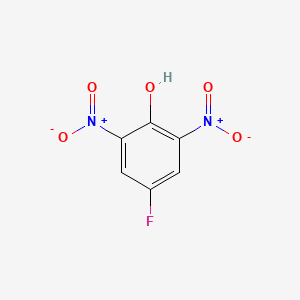
![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)
